

Measuring DDR1 Gene Expression Using qPCR: An Application Note and Protocol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: DD1

Cat. No.: B8235259

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Discoidin Domain Receptor 1 (DDR1) is a receptor tyrosine kinase that plays a crucial role in cell adhesion, proliferation, migration, and extracellular matrix remodeling.[1] Its dysregulation has been implicated in a variety of pathological conditions, including fibrosis, atherosclerosis, cancer, and neurodegenerative diseases.[1] DDR1 is activated by various types of collagen, initiating downstream signaling cascades that influence cellular behavior.[2][3] Given its involvement in disease pathogenesis, DDR1 has emerged as a promising therapeutic target.

Quantitative Polymerase Chain Reaction (qPCR) is a highly sensitive and specific method for quantifying gene expression levels. This application note provides a detailed protocol for measuring the expression of the DDR1 gene using qPCR, intended for researchers, scientists, and professionals in drug development who are investigating the role of DDR1 in their specific research contexts.

Principles of qPCR for Gene Expression Analysis

This protocol utilizes a two-step reverse transcription qPCR (RT-qPCR) approach. First, total RNA is extracted from the experimental samples and reverse transcribed into complementary DNA (cDNA). The resulting cDNA then serves as the template for qPCR. In the qPCR reaction, the amount of amplified DNA is monitored in real-time using a fluorescent dye (e.g., SYBR® Green) or a sequence-specific fluorescent probe. The cycle at which the fluorescence signal

crosses a defined threshold is known as the quantification cycle (Cq), which is inversely proportional to the initial amount of target mRNA.

Experimental Protocols

RNA Isolation and Quantification

High-quality, intact RNA is essential for accurate gene expression analysis.

Protocol:

- Sample Collection and Lysis:
 - For cultured cells: Wash cells with ice-cold PBS, then lyse directly in the culture dish using a lysis buffer (e.g., TRIzol® reagent or a buffer from a column-based kit).
 - For tissues: Immediately snap-freeze tissue samples in liquid nitrogen after collection to prevent RNA degradation. Homogenize the frozen tissue in lysis buffer using a rotor-stator homogenizer or bead mill.
- RNA Extraction:
 - Follow the manufacturer's protocol for your chosen RNA extraction method (e.g., phenol-chloroform extraction with TRIzol® or a silica-membrane-based column kit).
 - Include a DNase I treatment step to eliminate any contaminating genomic DNA. This can be performed on-column for kit-based methods or in-solution for other methods.
- RNA Quantification and Quality Assessment:
 - Measure the RNA concentration using a spectrophotometer (e.g., NanoDrop).
 - Assess RNA purity by checking the A260/A280 and A260/A230 ratios. The ideal A260/A280 ratio is ~2.0, and the A260/A230 ratio should be between 2.0 and 2.2.
 - Evaluate RNA integrity by running an aliquot on a denaturing agarose gel or using an automated electrophoresis system (e.g., Agilent Bioanalyzer). Intact total RNA will show sharp 28S and 18S ribosomal RNA (rRNA) bands.

cDNA Synthesis (Reverse Transcription)

Protocol:

- Prepare the Reverse Transcription Reaction:
 - On ice, combine the following components in a nuclease-free tube. Prepare a master mix for multiple samples to ensure consistency.

Component	Volume/Amount
Total RNA	1 µg
Random Hexamers (50 ng/µL)	1 µL
dNTP Mix (10 mM each)	1 µL
Nuclease-free water	to 13 µL

- Incubate to Anneal Primers:
 - Gently mix the components, briefly centrifuge, and incubate at 65°C for 5 minutes.
 - Immediately place the tube on ice for at least 1 minute.
- Prepare the Reverse Transcription Master Mix:
 - On ice, combine the following for each reaction:

Component	Volume
5X Reaction Buffer	4 µL
0.1 M DTT	1 µL
RNase Inhibitor (40 U/µL)	1 µL
Reverse Transcriptase (e.g., M-MLV)	1 µL

- Perform Reverse Transcription:

- Add 7 μL of the master mix to each RNA/primer mixture.
- Gently mix and incubate at 37°C for 50 minutes.
- Inactivate the enzyme by heating to 70°C for 15 minutes.
- Store cDNA:
 - The resulting cDNA can be stored at -20°C for future use.

qPCR Reaction Setup

Protocol:

- Dilute cDNA:
 - Thaw the cDNA on ice and dilute it 1:10 with nuclease-free water. This helps to minimize the effect of any inhibitors from the reverse transcription reaction.
- Prepare the qPCR Master Mix:
 - On ice, prepare a master mix for each gene (DDR1 and reference genes). Prepare enough for the number of samples plus at least one extra reaction to account for pipetting errors.

Component	Volume (for one 20 μL reaction)
2X SYBR® Green qPCR Master Mix	10 μL
Forward Primer (10 μM)	0.5 μL
Reverse Primer (10 μM)	0.5 μL
Nuclease-free water	4 μL

- Set up the qPCR Plate:
 - Pipette 15 μL of the appropriate master mix into each well of a qPCR plate.
 - Add 5 μL of the diluted cDNA to the corresponding wells.

- Include the following controls for each gene:
 - No Template Control (NTC): Add 5 µL of nuclease-free water instead of cDNA to a well with the master mix. This control will detect any contamination.
 - No Reverse Transcriptase Control (-RT): Use RNA that has not been reverse transcribed as the template. This control will detect any signal from contaminating genomic DNA.
- Seal and Centrifuge the Plate:
 - Seal the plate with an optically clear adhesive film.
 - Briefly centrifuge the plate to collect all components at the bottom of the wells.

qPCR Cycling and Data Acquisition

Protocol:

- Load the Plate:
 - Place the qPCR plate into the real-time PCR instrument.
- Set up the Cycling Program:
 - A typical three-step cycling protocol is as follows:

Stage	Step	Temperature	Time	Cycles
Enzyme Activation	Initial Denaturation	95°C	10 minutes	1
Amplification	Denaturation	95°C	15 seconds	40
Annealing/Extension	60°C	60 seconds		
Melt Curve Analysis	Dissociation	65°C to 95°C	Incremental	1

- Start the Run:
 - Initiate the qPCR run. The instrument will collect fluorescence data at each cycle.
- Melt Curve Analysis:
 - After the amplification cycles, perform a melt curve analysis to verify the specificity of the amplification. A single, sharp peak indicates that a single PCR product was amplified.

Data Presentation and Analysis

Primer and Reference Gene Information

The selection of appropriate primers and stable reference genes is critical for accurate qPCR results.

Table 1: Example qPCR Primers for Human and Mouse DDR1

Species	Gene	Forward Primer (5' to 3')	Reverse Primer (5' to 3')	Source
Human	DDR1	(Not explicitly stated)	CAAAGGGTGT CCCTTACGCAC A	OriGene Technologies Inc. [4]
Mouse	Ddr1	TGCTGCTTCTC ATCATCGCGCT	GGACAGAAAG GTGAACCGTCA G	OriGene Technologies Inc. [5]

Note: It is highly recommended to use experimentally validated primers. Commercial suppliers like OriGene and Sino Biological[4][5][6] offer pre-validated primer pairs. Alternatively, primers can be designed using tools like Primer-BLAST and validated in the lab.

Table 2: Commonly Used Reference Genes for qPCR

Research Area	Recommended Reference Genes
Cancer (general)	GAPDH, ACTB, B2M, HPRT1, RPL13A
Neurodegenerative Diseases	UBC, YWHAZ, RP II, HMBS, TBP, SDHA ^{[7][8]}

Note: The stability of reference genes can vary between different cell types, tissues, and experimental conditions. It is crucial to validate a panel of potential reference genes for your specific experimental system to identify the most stable ones.

Relative Quantification using the $\Delta\Delta Cq$ Method

The delta-delta Cq ($\Delta\Delta Cq$) method is a widely used approach for relative quantification of gene expression.

Table 3: Example Data for Relative Quantification of DDR1 Expression

Sample	Gene	Cq	ΔCq (CqDDR1 - CqRef)	$\Delta\Delta Cq$ ($\Delta Cq_{Sample} - \Delta Cq_{Control}$)	Fold Change (2- $\Delta\Delta Cq$)
Control 1	DDR1	25.2	5.1	0.0	1.0
Ref Gene	20.1				
Control 2	DDR1	25.5	5.3	0.2	0.9
Ref Gene	20.2				
Treated 1	DDR1	23.1	3.0	-2.1	4.3
Ref Gene	20.1				
Treated 2	DDR1	23.4	3.3	-1.8	3.5
Ref Gene	20.1				

Data Analysis Steps:

- Calculate the average Cq value for each technical replicate.
- Calculate the ΔCq for each sample by subtracting the average Cq of the reference gene from the average Cq of the target gene (DDR1).
- Calculate the $\Delta\Delta Cq$ by subtracting the ΔCq of the control sample from the ΔCq of the treated sample.
- Calculate the fold change in gene expression using the formula $2^{-\Delta\Delta Cq}$.

Visualizations

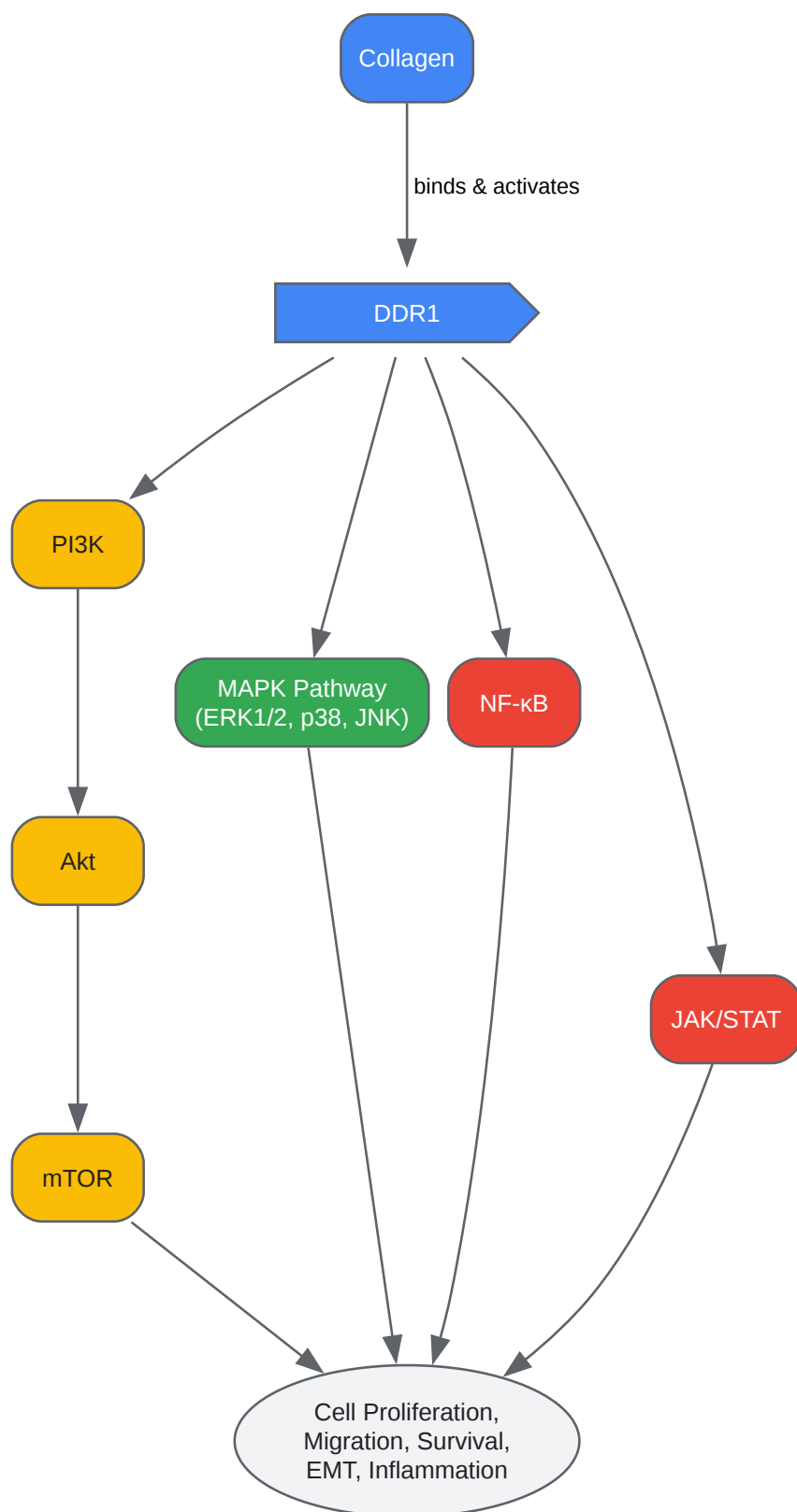
Experimental Workflow



[Click to download full resolution via product page](#)

Caption: qPCR experimental workflow from sample to data analysis.

DDR1 Signaling Pathway



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. A network map of discoidin domain receptor 1(DDR1)-mediated signaling in pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signaling by discoidin domain receptor 1 in cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discoidin domain receptor 1 (DDR1) kinase as target for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. origene.com [origene.com]
- 5. origene.com [origene.com]
- 6. sinobiological.com [sinobiological.com]
- 7. Identification of valid reference genes for the normalization of RT qPCR gene expression data in human brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assessment of brain reference genes for RT-qPCR studies in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Measuring DDR1 Gene Expression Using qPCR: An Application Note and Protocol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8235259#how-to-measure-dd1-gene-expression-using-qpcr]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com